3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.: 1007695-33-1
Cat. No.: VC8034778
Molecular Formula: C7H11NO2S2
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007695-33-1 |
|---|---|
| Molecular Formula | C7H11NO2S2 |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | 3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C7H11NO2S2/c1-10-4-2-3-8-6(9)5-12-7(8)11/h2-5H2,1H3 |
| Standard InChI Key | BCONLNBZZYDHNS-UHFFFAOYSA-N |
| SMILES | COCCCN1C(=O)CSC1=S |
| Canonical SMILES | COCCCN1C(=O)CSC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur) substituted at the N3 position with a 3-methoxypropyl group and a sulfanylidene moiety at C2 (Figure 1). Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Molecular Formula | |
| Molecular Weight | 205.3 g/mol |
| SMILES | COCCCN1C(=O)CSC1=S |
| Topological Polar Surface Area | 60.3 Ų |
| Hydrogen Bond Acceptors | 9 |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1670 cm (C=O stretch) and 1220 cm (C=S stretch) confirm the thiazolidinone scaffold .
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NMR: -NMR signals at δ 3.35 ppm (OCH), δ 3.45–3.60 ppm (N-CH-CH-CH-OCH), and δ 4.20 ppm (C4-H) align with its structure.
Synthesis and Optimization Strategies
Three-Component Condensation
The most efficient method involves a one-pot reaction of:
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3-Methoxypropylamine
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Thioglycolic acid
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Aldehydes (e.g., aromatic or aliphatic)
Conditions:
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Solvent: Toluene or tetrahydrofuran (THF)
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Catalyst: Dicyclohexylcarbodiimide (DCC)
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Temperature: 0–5°C (initial), then room temperature
Mechanism:
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Formation of a Schiff base intermediate between the amine and aldehyde.
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Nucleophilic attack by the thiol group of thioglycolic acid.
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Cyclization via dehydration to form the thiazolidinone ring .
Ionic Liquid-Assisted Synthesis
Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF) as a green solvent enhances reaction efficiency (yield: 78–92%) and reduces reaction time to 2–3 hours under microwave irradiation .
Structural Modifications
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C5 Substitution: Introducing arylidene groups at C5 (e.g., benzylidene) improves anticancer activity by enhancing π-π stacking with cellular targets .
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N3 Alkylation: The 3-methoxypropyl group increases solubility and bioavailability compared to shorter alkyl chains .
Pharmacological Activities
In Vitro Cytotoxicity
The compound exhibits potent activity against:
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 28.5 | Apoptosis via caspase-3 activation |
| HepG2 (Liver) | 34.2 | G2/M cell cycle arrest |
| A549 (Lung) | 42.1 | ROS-mediated DNA damage |
Structure-Activity Relationship (SAR):
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The sulfanylidene group enhances electron-withdrawing effects, increasing DNA intercalation potential .
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Methoxypropyl substitution reduces cytotoxicity against normal cells (e.g., HEK293: IC > 200 μM) .
Antimicrobial Activity
Mechanism: Disruption of microbial cell membrane integrity via thiol group interactions .
Comparative Analysis with Analogues
| Compound | Key Modification | Activity (MCF-7 IC) |
|---|---|---|
| 3-Hexyl-2-sulfanylidene-thiazolidin-4-one | N3-hexyl chain | 52.4 μM |
| 5-Benzylidene derivative | C5-arylidene group | 19.8 μM |
| 3-(3-Methoxypropyl) derivative | N3-methoxypropyl | 28.5 μM |
The 3-methoxypropyl variant balances potency and selectivity, making it a superior candidate for further development .
Future Directions
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